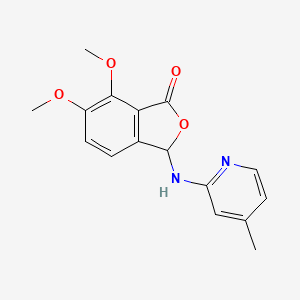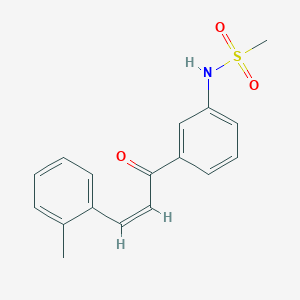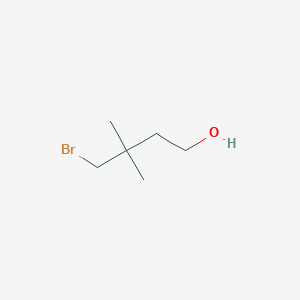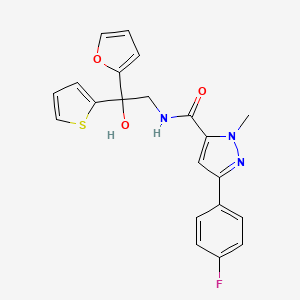
5-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor and has been studied for its therapeutic potential in the treatment of various diseases.
作用机制
The mechanism of action of 5-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrimidin-2-amine involves the inhibition of GSK-3. GSK-3 is a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, gene expression, cell cycle progression, and apoptosis. Inhibition of GSK-3 by 5-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrimidin-2-amine leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrimidin-2-amine are complex and varied. This compound has been found to have potent anti-inflammatory and neuroprotective effects, which make it a potential candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, this compound has been found to have antitumor activity and has been studied for its potential applications in the treatment of various types of cancer.
实验室实验的优点和局限性
One of the significant advantages of using 5-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrimidin-2-amine in lab experiments is its potent inhibitory activity against GSK-3. This compound has been found to be highly effective in inhibiting GSK-3, which makes it a valuable tool for studying the role of GSK-3 in various cellular processes. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which makes it difficult to obtain in large quantities.
未来方向
There are several future directions for the study of 5-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrimidin-2-amine. One of the most significant future directions is the development of this compound as a potential therapeutic agent for the treatment of various diseases, including neurological disorders and cancer. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various cellular processes. Finally, the development of more efficient synthesis methods for this compound would be beneficial for its widespread use in scientific research.
合成方法
The synthesis of 5-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrimidin-2-amine is a complex process that involves multiple steps. The synthesis starts with the reaction of 2-bromo-N-(2-chloroethyl)pyrimidin-5-amine with 2-thiopheneboronic acid in the presence of a palladium catalyst. This reaction yields 5-(2-chloroethyl)-2-thiophen-2-ylpyrimidin-4-ylboronic acid. The next step involves the reaction of the above compound with morpholine in the presence of a base, which yields 5-(2-chloroethyl)-4-morpholin-4-yl-2-thiophen-2-ylpyrimidine. Finally, the compound is treated with sodium hydride and 5-chloro-2-aminopyrimidine to yield 5-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrimidin-2-amine.
科学研究应用
5-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrimidin-2-amine has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicine, where it has been studied for its therapeutic potential in the treatment of various diseases. This compound has been found to be a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which plays a crucial role in the regulation of various cellular processes.
属性
IUPAC Name |
5-chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c15-11-8-16-14(17-9-11)18-10-12(13-2-1-7-21-13)19-3-5-20-6-4-19/h1-2,7-9,12H,3-6,10H2,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWUKJWIQDZQDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC2=NC=C(C=N2)Cl)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,3-dimethylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2365074.png)


![7-Fluoro-2-methyl-3-[[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2365078.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2365079.png)

![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2365081.png)


![3-[[(E)-2-cyano-3-[3-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2365090.png)
![3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2365091.png)
